molecular formula C8H11NO2S B091798 4-Ethylbenzenesulfonamide CAS No. 138-38-5

4-Ethylbenzenesulfonamide

Cat. No. B091798
CAS RN: 138-38-5
M. Wt: 185.25 g/mol
InChI Key: MLTGAVXHWSDGIS-UHFFFAOYSA-N
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Description

4-Ethylbenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its relevance in various biological and chemical applications. The papers provided focus on different derivatives of benzenesulfonamide, which share a common sulfonamide moiety known for its presence in biologically significant compounds. These derivatives have been synthesized and characterized using various techniques, and some have been evaluated for their biological activities, such as enzyme inhibition and antibacterial properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nitrogen nucleophiles. For instance, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was achieved by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to obtain an intermediate, which was then reacted with different electrophiles to yield the target compounds . Another example is the synthesis of N-(3,4-methylenedioxybenzyl)-4-substitutedbenzenesulfonamides, which were obtained by treating various p-substituted benzenesulfonyl chlorides with (3,4-methylenedioxy)benzylamine in the presence of aqueous Na2CO3 . These methodologies highlight the versatility and adaptability of sulfonamide synthesis, allowing for a broad range of derivatives to be produced.

Molecular Structure Analysis

The molecular structures of these sulfonamide derivatives have been elucidated using techniques such as X-ray diffraction, FT-IR, NMR, and computational methods. For example, the crystal structure of a 4-methylbenzenesulfonamide derivative was determined to crystallize in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations have been employed to optimize geometric parameters and to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which show good agreement with experimental values . These studies provide detailed insights into the molecular geometry and electronic structure of sulfonamide derivatives.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives is influenced by the substituents on the benzene ring. The papers discuss various chemical reactions, such as aminohalogenation and reactions with electrophiles, to introduce different functional groups into the sulfonamide framework . These reactions are crucial for the synthesis of diverse sulfonamide derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as melting points, solubility, and crystal density, have been characterized. For instance, the novel compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was characterized by its melting point, IR, NMR, and mass spectrometry data . The crystallographic characterization of these compounds provides valuable information on their stability and potential interactions in biological systems .

Scientific Research Applications

  • Versatility in Organic Synthesis : Sulfonamides like 4-Ethylbenzenesulfonamide are used in organic synthesis for the preparation and protection of amines. They undergo smooth alkylation and can be deprotected easily, providing high yields of secondary amines (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).

  • Pharmaceutical Applications : Methylbenzenesulfonamide derivatives, closely related to 4-Ethylbenzenesulfonamide, have been investigated as CCR5 antagonists in HIV-1 infection prevention (Cheng De-ju, 2015).

  • Catalytic Applications : Sulfonamide-substituted iron phthalocyanines, with potential similarities to 4-Ethylbenzenesulfonamide, have been used as oxidation catalysts, demonstrating remarkable stability and efficiency in olefin oxidation (Işci et al., 2014).

  • Antibacterial Properties : Early studies on sulfonamides, including compounds like 4-Ethylbenzenesulfonamide, revealed their significant role in treating bacterial infections through mechanisms such as interfering with bacterial capsule formation (Bliss & Long, 1937).

  • Solid-Phase Synthesis Applications : Benzenesulfonamides are integral in solid-phase synthesis, being key intermediates in creating diverse chemical structures. They have been used for generating various privileged scaffolds in pharmaceutical research (Fülöpová & Soural, 2015).

  • Inhibition of Cholinesterases : 4-Phthalimidobenzenesulfonamide derivatives, analogous to 4-Ethylbenzenesulfonamide, have shown inhibitory activities against enzymes like acetylcholinesterase, important in neurodegenerative disease research (Soyer et al., 2016).

  • Carbonic Anhydrase Inhibitors : Sulfonamides, including 4-Ethylbenzenesulfonamide, have been explored for their ability to inhibit carbonic anhydrases, enzymes significant in many physiological processes. Their inhibition can have therapeutic implications (Gul et al., 2018).

  • Chemical Detection and Analysis : Derivatives of 4-Ethylbenzenesulfonamide have been utilized in methods for determining compounds like estrogens in biological fluids, enhancing detection sensitivity (Higashi et al., 2006).

  • Cancer Research : Dibenzenesulfonamide derivatives are studied for their anticancer effects, including inducing apoptosis and autophagy pathways in cancer cells. These compounds show promise as potential cancer therapeutics (Gul et al., 2018).

Future Directions

The future of sulfonamides, including 4-Ethylbenzenesulfonamide, lies in the development of green chemistry methods for their synthesis . Researchers are also exploring the use of sulfonamides in the treatment of various diseases, highlighting the ongoing relevance of these compounds in medicinal chemistry .

properties

IUPAC Name

4-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTGAVXHWSDGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278752
Record name 4-Ethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylbenzenesulfonamide

CAS RN

138-38-5
Record name 4-Ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 138-38-5
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Record name 4-Ethylbenzenesulfonamide
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Record name 4-Ethylbenzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
V Alterio, D Esposito, SM Monti… - Journal of Enzyme …, 2018 - Taylor & Francis
… However, these maps were very well defined for the 4-ethylbenzenesulfonamide part of the … higher with respect to those observed for the 4-ethylbenzenesulfonamide moiety (11.7 Å 2 ). …
Number of citations: 25 www.tandfonline.com
SA Ejaz, R Hassan, N Khalid - Pak. J. Pharm. Sci, 2014 - researchgate.net
Sulfonamides are adherent to a biologically dynamic category of compounds and are under consideration of many organic synthetic researches to synthesize pharmacologically …
Number of citations: 5 www.researchgate.net
E Lovatel, N Vieceli… - CHEMICAL …, 2010 - researchgate.net
The main purpose of this work is the extraction of nitrogen organic compounds from landfill lechate samples. The samples were subjected to liquid chromatography in preparative scale, …
Number of citations: 1 www.researchgate.net
P Schossler, C von Muhlen, EB Caramão… - Chemical …, 2006 - researchgate.net
The main purpose of this work is the extraction of nitrogen organic compounds from landfill lechate samples. The samples were subjected to liquid chromatography in preparative scale, …
Number of citations: 0 www.researchgate.net
Y Imamura, A Ryu, T Koga, T Higuchi… - The journal of …, 1996 - academic.oup.com
… 4-ethylbenzenesulfonyl chloride with aqueous NH3 afforded 4-ethylbenzenesulfonamide in 57% yield. Oxidation of 4-ethylbenzenesulfonamide with chromium trioxide in acetic acid …
Number of citations: 7 academic.oup.com
RG Gentles, S Sheriff, BR Beno, C Wan, K Kish… - Bioorganic & medicinal …, 2011 - Elsevier
… Interestingly, the 4-ethylbenzenesulfonamide moiety binds in a hydrophobic pocket which is occupied by residues W550 and F551 in the NS5B apo structure (1C2P 8 in the Protein …
Number of citations: 13 www.sciencedirect.com
M Wu, L Kong, K Wang, R Jin, T Cheng… - Catalysis Science & …, 2015 - pubs.rsc.org
… 2-amino-1,2-diphenylethyl)-4-ethylbenzenesulfonamide], where ArDPEN = N-((1R,2R)-2-amino-1,2-diphenylethyl)-4-ethylbenzenesulfonamide), was prepared as outlined in Scheme 1. …
Number of citations: 12 pubs.rsc.org
AS El-Azab, AM Alaa, S Bua, A Nocentini… - European Journal of …, 2019 - Elsevier
… of a singlet peak at 7.55–7.30 ppm in the 1 H NMR spectra whereas the aliphatic tails of the 4-methylbenzenesulfonamide as compounds 8–9 and 4-ethylbenzenesulfonamide such as …
Number of citations: 17 www.sciencedirect.com
R Devenderan, P Kasi - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
… materials were consumed completely within 10 minutes and afforded the sulfonyl amidation product, namely, N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-ethylbenzenesulfonamide (3a) …
Number of citations: 3 pubs.rsc.org
LA Aronica, G Albano, L Giannotti… - European Journal of …, 2017 - Wiley Online Library
A protocol based on cyclocarbonylative Sonogashira reactions has been developed for the synthesis of nitrogen‐containing heterocycles. The process is carried out under CO pressure, …

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